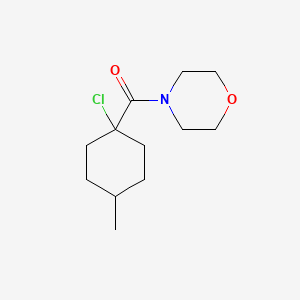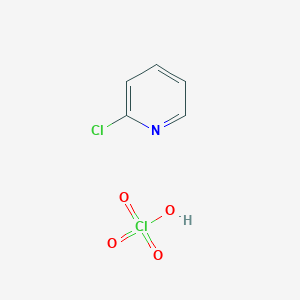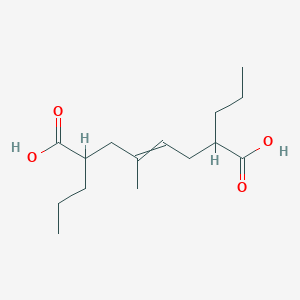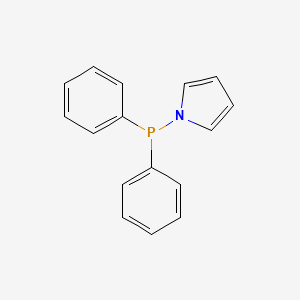
1H-Pyrrole, 1-(diphenylphosphino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole, 1-(diphenylphosphino)- is a heterocyclic compound featuring a pyrrole ring substituted with a diphenylphosphino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole, 1-(diphenylphosphino)- typically involves the phosphorylation of pyrrole derivatives. One common method includes the reaction of 2,5-dimethyl-N-arylpyrrole with phosphorus halides to introduce the diphenylphosphino group . The reaction conditions often require an inert atmosphere and the use of solvents such as dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for 1H-Pyrrole, 1-(diphenylphosphino)- are not extensively documented, the general approach involves scaling up laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole, 1-(diphenylphosphino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine group to phosphine hydrides.
Substitution: Electrophilic substitution reactions are common, where the pyrrole ring reacts with electrophiles to introduce new substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted pyrrole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrrole, 1-(diphenylphosphino)- has a wide range of applications in scientific research:
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 1-(diphenylphosphino)- involves its interaction with various molecular targets. The diphenylphosphino group can coordinate with metal ions, forming stable complexes that can catalyze a variety of chemical reactions. These complexes often participate in redox reactions, facilitating electron transfer processes .
Comparison with Similar Compounds
Pyrrole: A basic heterocyclic compound with a similar ring structure but without the diphenylphosphino group.
Phosphole: Another heterocyclic compound containing phosphorus, but with different electronic properties and reactivity.
N-Methylpyrrole: A derivative of pyrrole with a methyl group substitution, showing different reactivity compared to 1H-Pyrrole, 1-(diphenylphosphino)-.
Uniqueness: 1H-Pyrrole, 1-(diphenylphosphino)- is unique due to the presence of the diphenylphosphino group, which imparts distinct electronic and steric properties. This makes it particularly valuable in catalysis and material science applications, where such properties are crucial for performance .
Properties
CAS No. |
54005-98-0 |
|---|---|
Molecular Formula |
C16H14NP |
Molecular Weight |
251.26 g/mol |
IUPAC Name |
diphenyl(pyrrol-1-yl)phosphane |
InChI |
InChI=1S/C16H14NP/c1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16/h1-14H |
InChI Key |
VUUKCDARUBRVBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)N3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




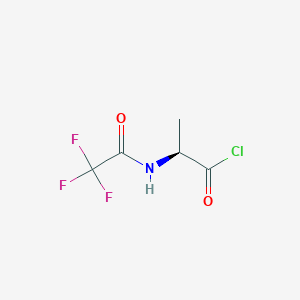
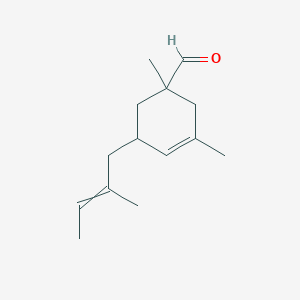


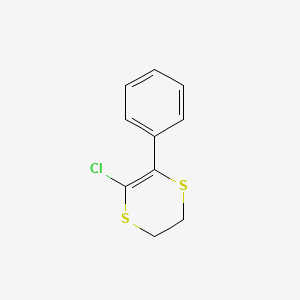
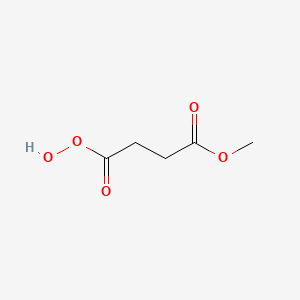
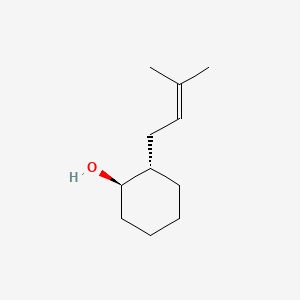
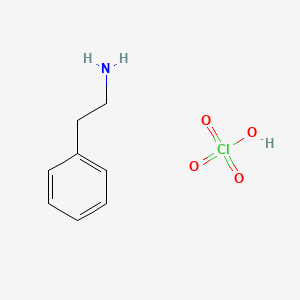
![2-[(4-Chlorophenyl)sulfanyl]-4-methoxybenzoic acid](/img/structure/B14637944.png)
